

UNC-2170: A Fragment-Like Ligand Targeting the 53BP1 Tudor Domain

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UNC-2170**

Cat. No.: **B10770148**

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The DNA damage response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key protein in this pathway is the tumor suppressor p53-binding protein 1 (53BP1), which plays a critical role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. 53BP1 recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a histone mark enriched at sites of DNA damage, via its tandem tudor domain (TTD). The interaction between 53BP1 and H4K20me2 is a crucial step in the recruitment of downstream repair factors. Consequently, small molecule inhibitors of the 53BP1-H4K20me2 interaction are valuable tools for studying the DDR and hold potential as therapeutic agents, particularly in the context of cancers with specific DNA repair deficiencies. This technical guide provides an in-depth overview of **UNC-2170**, a fragment-like small molecule ligand that targets the 53BP1 TTD.

UNC-2170: A Selective Ligand for 53BP1

UNC-2170 was identified through a cross-screening effort as a micromolar ligand of the 53BP1 TTD.[1][2] It is characterized as a "fragment-like" molecule due to its low molecular weight.[1] Structural and biochemical studies have revealed that **UNC-2170** binds to the methyl-lysine (Kme) binding pocket of the 53BP1 TTD, acting as a competitive antagonist of the endogenous H4K20me2 histone peptide.[1][2]

Chemical Properties

The chemical structure of **UNC-2170** is 3-Bromo-N-(3-(tert-butylamino)propyl)benzamide. Its molecular formula is C14H21BrN2O.^[3]

Quantitative Binding and Selectivity Data

UNC-2170 exhibits modest but selective binding to the 53BP1 tandem tudor domain. The binding affinity has been quantified by two independent biophysical methods, and its selectivity has been assessed against a panel of other methyl-lysine reader proteins.

Parameter	Value	Method	Reference
IC50	29 ± 7.4 µM	AlphaScreen	[1]
Kd	22 ± 2.5 µM	Isothermal Titration Calorimetry (ITC)	[1] [4]
Selectivity	>17-fold vs. other Kme readers	AlphaScreen	[1] [2]

Mechanism of Action

UNC-2170 functions by directly competing with H4K20me2 for binding to the aromatic cage of the 53BP1 TTD. X-ray crystallography studies have revealed that the tert-butyl amine group of **UNC-2170** anchors the molecule within the methyl-lysine binding pocket.^{[1][2]} An interesting feature of **UNC-2170** binding is that it induces the dimerization of two 53BP1 TTDs, with the ligand situated at the dimer interface.^{[1][2]} This mode of binding is distinct from the interaction with the native histone peptide.

Cellular Activity

In a cellular context, **UNC-2170** acts as a 53BP1 antagonist.^[1] Its most well-characterized cellular effect is the suppression of immunoglobulin class switch recombination (CSR) in B cells, a process that is dependent on functional 53BP1.^{[1][2]} This demonstrates that **UNC-2170** can penetrate cells and engage its target to produce a measurable biological outcome.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **UNC-2170**.

AlphaScreen Assay for 53BP1 Binding

This assay is a bead-based proximity assay used to measure the binding of **UNC-2170** to the 53BP1 TTD.

Materials:

- His-tagged 53BP1 tandem tudor domain (TTD) protein
- Biotinylated H4K20me2 peptide
- Nickel Chelate AlphaScreen Donor Beads (PerkinElmer)
- Streptavidin AlphaLISA Acceptor Beads (PerkinElmer)
- Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
- **UNC-2170** compound dilutions
- 384-well ProxiPlate (PerkinElmer)

Protocol:

- Prepare a solution of His-tagged 53BP1 TTD and biotinylated H4K20me2 peptide in assay buffer.
- Add **UNC-2170** at various concentrations to the wells of a 384-well plate.
- Add the protein-peptide mixture to the wells containing the compound.
- Incubate for 15 minutes at room temperature.
- Add a suspension of Nickel Chelate AlphaScreen Donor Beads and Streptavidin AlphaLISA Acceptor Beads to each well.
- Incubate for 1 hour at room temperature in the dark.

- Read the plate on an EnVision plate reader (PerkinElmer) using standard AlphaScreen settings.
- The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction between **UNC-2170** and 53BP1.

Materials:

- Purified 53BP1 tandem tudor domain (TTD) protein
- **UNC-2170**
- ITC Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl
- MicroCal ITC200 instrument (Malvern Panalytical)

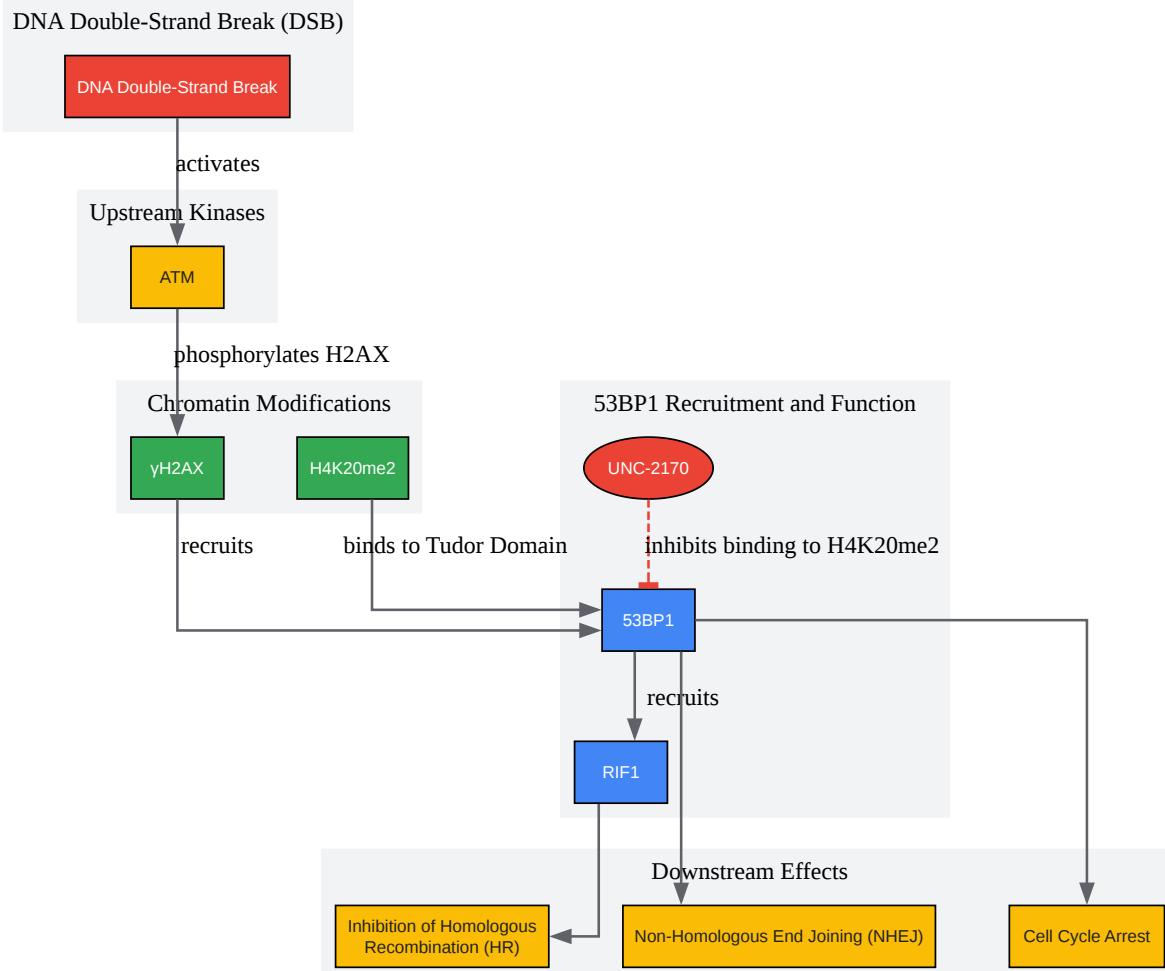
Protocol:

- Dialyze the 53BP1 TTD protein against the ITC buffer overnight.
- Dissolve **UNC-2170** in the final dialysis buffer.
- Load the 53BP1 TTD solution into the sample cell of the ITC instrument.
- Load the **UNC-2170** solution into the injection syringe.
- Perform a series of injections of **UNC-2170** into the sample cell while monitoring the heat change.
- The data is fitted to a single-site binding model to determine the thermodynamic parameters of the interaction.

Class Switch Recombination (CSR) Assay

This cellular assay measures the effect of **UNC-2170** on the biological function of 53BP1 in B lymphocytes.

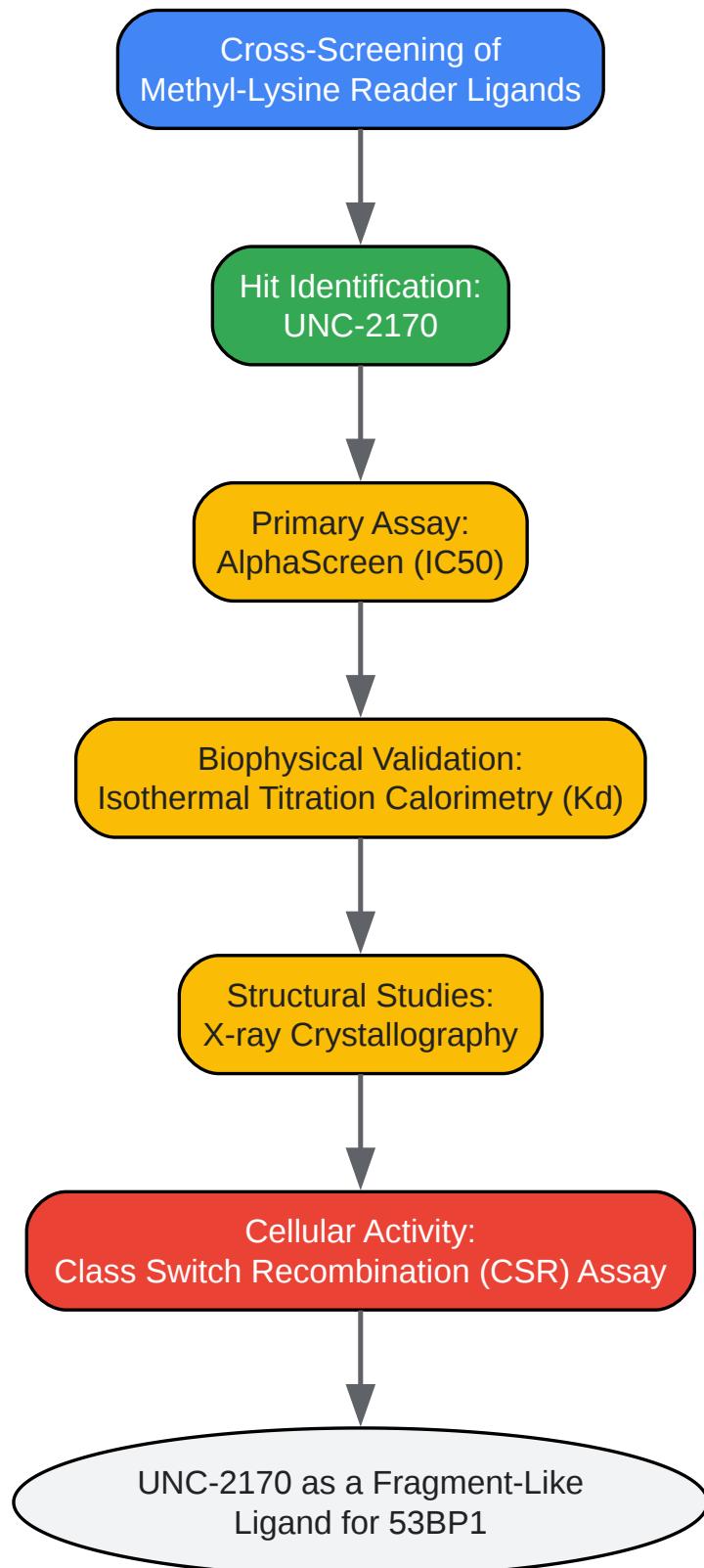
Materials:


- Splenic B cells isolated from mice
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and β -mercaptoethanol
- Lipopolysaccharide (LPS)
- Interleukin-4 (IL-4)
- **UNC-2170**
- Flow cytometry antibodies against B220 and IgG1

Protocol:

- Isolate primary B cells from mouse spleens.
- Culture the B cells in complete RPMI medium.
- Stimulate the B cells with LPS and IL-4 to induce class switching to IgG1.
- Treat the cells with varying concentrations of **UNC-2170**.
- Culture the cells for 3-4 days.
- Harvest the cells and stain with fluorescently labeled antibodies against B220 (a B cell marker) and IgG1.
- Analyze the percentage of IgG1-positive B cells by flow cytometry.
- A reduction in the percentage of IgG1-positive cells in the presence of **UNC-2170** indicates inhibition of CSR.

Visualizations


53BP1 Signaling Pathway in DNA Double-Strand Break Repair

[Click to download full resolution via product page](#)

Caption: 53BP1 signaling at a DNA double-strand break.

Experimental Workflow for the Identification and Characterization of UNC-2170

[Click to download full resolution via product page](#)

Caption: Workflow for **UNC-2170** discovery and validation.

Conclusion

UNC-2170 is a valuable chemical tool for probing the function of 53BP1 in the DNA damage response. Its characterization as a fragment-like ligand that directly binds to the 53BP1 tandem tudor domain and inhibits its interaction with H4K20me2 provides a solid foundation for further research. The detailed experimental protocols provided in this guide will enable researchers to utilize **UNC-2170** effectively in their studies of DNA repair, cell cycle control, and cancer biology. Furthermore, the structure-activity relationships derived from **UNC-2170** and its analogs can guide the development of more potent and specific 53BP1 inhibitors for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UNC-2170 HCl | Methyl-Lysine Binding Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation- BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- To cite this document: BenchChem. [UNC-2170: A Fragment-Like Ligand Targeting the 53BP1 Tudor Domain]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10770148#unc-2170-as-a-fragment-like-ligand-for-53bp1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com